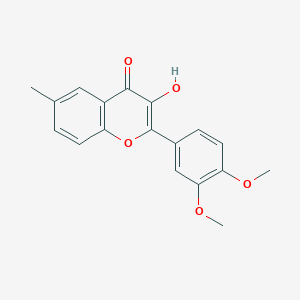

2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one

Description

2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one is a chromen-4-one (flavone) derivative characterized by a methoxy-substituted phenyl ring at position 2, a hydroxyl group at position 3, and a methyl group at position 5. Chromen-4-ones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-10-4-6-13-12(8-10)16(19)17(20)18(23-13)11-5-7-14(21-2)15(9-11)22-3/h4-9,20H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDGCFJQVYCATD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350982 | |

| Record name | ST056253 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93097-20-2 | |

| Record name | ST056253 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable chromen-4-one precursor under basic conditions. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 50°C) for several days .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity. The choice of reagents, solvents, and catalysts is carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.

Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.

Major Products Formed

Oxidation: Formation of 2-(3,4-dimethoxyphenyl)-3-oxo-6-methylchromen-4-one.

Reduction: Formation of 2-(3,4-dimethoxyphenyl)-3-hydroxy-6-methylchroman-4-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where increased acetylcholine levels can help alleviate symptoms.

Comparison with Similar Compounds

Structural Analogues in the Chromen-4-one Family

3-Hydroxy-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one

- Structural Differences : This compound shares the chromen-4-one core but has additional methoxy groups at positions 5, 7, and 3,4,5-trimethoxyphenyl substitution at position 2. The absence of a 6-methyl group and the higher degree of methoxylation may enhance lipophilicity and alter receptor binding compared to the target compound.

- Synthetic Route : Prepared via glycoside removal and methylation using DMF, K₂CO₃, and methyl iodide, highlighting differences in synthetic strategies (e.g., selective methylation vs. direct substitution) .

2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one

- Substitution Pattern : Positional isomerism (hydroxyl at position 7 vs. 3; methoxy at position 3 vs. 6-methyl) affects hydrogen-bonding capacity and steric hindrance. The 7-hydroxy group may increase solubility but reduce membrane permeability compared to the 3-hydroxy-6-methyl analogue .

5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one

- Key Differences: Replaces the 3,4-dimethoxyphenyl group with a 4-hydroxyphenyl moiety and lacks the 6-methyl group.

Antioxidant and Enzyme-Inhibitory Profiles

- Curcumin Analogues (e.g., Compound 3d): Derivatives with hydroxy-methoxy substitution on phenyl rings (e.g., (E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone) exhibit potent ACE inhibition (IC₅₀ < 10 µM) and radical scavenging. The target compound’s 3-hydroxy group may mimic this activity, though the chromen-4-one scaffold could limit flexibility compared to curcumin’s conjugated system .

- Triazole Derivatives (e.g., 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acids) : These compounds, while heterocyclically distinct, share the 3,4-dimethoxyphenyl motif. They demonstrate tyrosinase inhibition and low acute toxicity (predicted LD₅₀ > 2000 mg/kg), suggesting that the dimethoxyphenyl group contributes to enzyme interaction without significant cytotoxicity .

Physicochemical Properties

Molecular Weight and Solubility

- Target Compound : Molecular weight ≈ 328.3 g/mol (estimated). The 6-methyl group and methoxy substituents increase lipophilicity (clogP ≈ 2.5), favoring membrane penetration but reducing aqueous solubility.

- Analogues :

Crystallographic Data

Biological Activity

2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one, also known as a flavonoid compound, is recognized for its diverse biological activities. Flavonoids are known to exhibit significant pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its biochemical properties, cellular effects, and molecular mechanisms of action.

- Molecular Formula : C16H16O5

- Molecular Weight : 288.30 g/mol

- Structure : The compound features a chromone backbone with methoxy and hydroxyl substituents that enhance its biological activity.

This compound interacts with various biomolecules and enzymes. Notably, it has been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and memory .

Cellular Effects

The compound exhibits a range of cellular effects:

- Antioxidant Activity : It demonstrates significant antioxidant properties, which help protect cells from oxidative stress. This is crucial in preventing cellular damage linked to aging and various diseases .

- Anti-inflammatory Effects : The compound modulates the NF-κB signaling pathway, which plays a vital role in inflammation and immune responses. By inhibiting this pathway, it may reduce inflammatory responses in various conditions .

- Cytotoxicity Against Cancer Cells : Research indicates that this flavonoid shows selective cytotoxicity against certain tumorigenic cell lines. Its ability to induce apoptosis in cancer cells is an area of ongoing research .

Molecular Mechanism

The molecular mechanism of action involves several key interactions:

- Enzyme Inhibition : The binding of the compound to active sites on enzymes like acetylcholinesterase inhibits their function, leading to altered neurotransmitter dynamics.

- Gene Expression Modulation : It influences gene expression related to inflammation and apoptosis through various signaling pathways.

- Stability and Degradation : Studies suggest that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

| Study | Findings |

|---|---|

| Antioxidant Activity Study (2023) | Demonstrated significant protective effects against oxidative stress in vitro. |

| Inflammation Modulation (2022) | Showed reduced levels of pro-inflammatory cytokines in cell cultures treated with the compound. |

| Cytotoxicity Assessment (2021) | Induced apoptosis in breast cancer cell lines with minimal effects on normal cells. |

Q & A

Synthesis and Optimization

Basic: Q. Q1. What are the standard synthetic routes for 2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one, and what yields are typically achieved? A1. The compound is synthesized via Claisen-Schmidt condensation followed by cyclization. Typical yields range from 50–65% under reflux conditions using ethanol as a solvent and acid catalysts (e.g., H₂SO₄). Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane). A reported protocol achieved 61% yield with structural confirmation via ¹H-NMR (δ 12.70 for hydroxyl protons) and ESI-MS (m/z 347.2 [M+H]⁺) .

Advanced: Q. Q2. How can reaction conditions be optimized to improve yield while minimizing byproducts? A2. Key variables include solvent polarity, catalyst loading, and temperature. For example:

- Solvent optimization : Replacing ethanol with DMF increases cyclization efficiency but may introduce side reactions.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance regioselectivity but require anhydrous conditions.

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 6–8 hrs) and improves yield to ~75% .

Validate purity via HPLC (C18 column, acetonitrile/water gradient) to quantify byproducts .

Structural Characterization

Basic: Q. Q3. Which spectroscopic techniques are critical for confirming the structure of this chromen-4-one derivative? A3. Use:

- ¹H/¹³C-NMR : Identify substituents (e.g., δ 3.8–3.9 ppm for methoxy groups, δ 6.1–7.6 ppm for aromatic protons) .

- ESI-MS : Confirm molecular ion [M+H]⁺ at m/z 314.29 (C₁₇H₁₄O₆) .

- IR : Detect hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .

Advanced: Q. Q4. How can computational methods (e.g., DFT) resolve ambiguities in stereochemical assignments? A4. Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)). For example, X-ray crystallography of analogous compounds (e.g., threo- and erythro- diastereomers) validates stereochemical predictions . Use software like Gaussian or ORCA for conformational analysis .

Biological Activity and Mechanistic Studies

Basic: Q. Q5. What in vitro assays are used to evaluate the bioactivity of this compound? A5. Common assays include:

- Antioxidant activity : DPPH/ABTS radical scavenging (IC₅₀ values reported in µM range).

- Enzyme inhibition : COX-2 or α-glucosidase inhibition assays (kinetic analysis via Lineweaver-Burk plots) .

Advanced: Q. Q6. How can molecular docking and QSAR models predict target interactions? A6. Perform docking (AutoDock Vina) against crystallographic targets (e.g., COX-2 PDB: 5KIR). Key interactions:

- Hydroxyl groups form hydrogen bonds with catalytic residues (e.g., Arg120).

- Methoxy groups enhance lipophilicity (logP ~2.5) but may reduce solubility. Validate predictions with mutagenesis studies .

Safety and Handling

Basic: Q. Q7. What are the primary hazards associated with this compound, and what PPE is required? A7. Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation (H335) .

Advanced: Q. Q8. How can researchers mitigate ecological risks despite limited ecotoxicity data? A8. Apply precautionary principles:

- Waste disposal : Incinerate at >800°C to degrade aromatic rings.

- Biodegradation screening : Use OECD 301D (closed bottle test) to assess microbial degradation .

Data Contradictions and Reproducibility

Advanced: Q. Q9. How to reconcile discrepancies in reported bioactivity (e.g., antioxidant IC₅₀ values varying by >20%)? A9. Potential factors:

- Assay conditions : pH, solvent (DMSO vs. ethanol), and temperature alter radical stability.

- Purity : HPLC quantification (≥95% purity) reduces variability. Cross-validate with orthogonal assays (e.g., FRAP vs. ORAC) .

Analytical Method Development

Advanced: Q. Q10. How to validate an LC-MS method for quantifying this compound in complex matrices (e.g., plant extracts)? A10. Follow ICH guidelines:

- Linearity : R² ≥0.99 over 1–100 µg/mL.

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1).

- Matrix effects : Spike recovery tests (85–115%) in biological fluids .

Derivatives and Structure-Activity Relationships (SAR)

Advanced: Q. Q11. What substituent modifications enhance target selectivity (e.g., COX-2 vs. COX-1)? A11. Key modifications:

- Methoxy groups : 3,4-Dimethoxy enhances COX-2 affinity (docking score: −9.2 kcal/mol vs. −7.5 for unsubstituted).

- Hydroxyl position : C3-OH critical for hydrogen bonding; methylation reduces activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.